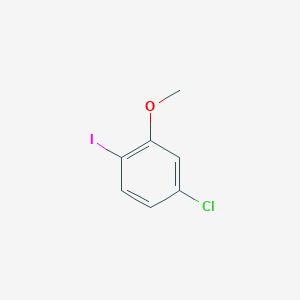

5-Chloro-2-iodoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMMXQOCWXUHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582035 | |

| Record name | 4-Chloro-1-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755027-21-5 | |

| Record name | 4-Chloro-1-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 5-Chloro-2-iodoanisole in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic chemistry, particularly within the realm of pharmaceutical and materials science, the strategic deployment of highly functionalized aromatic building blocks is paramount. 5-Chloro-2-iodoanisole, a halogenated anisole derivative, has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable complex molecular architectures. Its structure, featuring a methoxy group and two distinct halogen atoms—chlorine and iodine—on a benzene ring, provides chemists with a versatile platform for sequential and site-selective cross-coupling reactions. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its practical applications in drug discovery and development.

Core Chemical and Physical Properties

This compound is a clear, lime-to-lemon-colored liquid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. The presence of both chlorine and iodine atoms, along with the electron-donating methoxy group, imparts a unique electronic and steric profile to the molecule, influencing its reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClIO | [2][3] |

| Molecular Weight | 268.48 g/mol | [1][3] |

| CAS Number | 755027-21-5 | [1][2] |

| Appearance | Clear, lime/lemon liquid | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [2][4] |

| Boiling Point | 269.1 ± 25.0 °C at 760 mmHg | [2] |

| Melting Point | 20 °C | [1][4] |

| Flash Point | 116.5 ± 23.2 °C | [2] |

| Refractive Index | 1.604 | [2][4] |

| LogP (predicted) | 3.2 - 4.03 | [2][5] |

| InChI Key | ONMMXQOCWXUHJK-UHFFFAOYSA-N | [2][5] |

Molecular Structure and Spectroscopic Profile

The structure of this compound is defined by a benzene ring substituted with a methoxy group at position 1, an iodine atom at position 2, and a chlorine atom at position 5. This substitution pattern is crucial for its utility in synthesis, as the differential reactivity of the C-I and C-Cl bonds can be exploited for selective transformations.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from a similar synthesis of 5-chloro-2-iodoaniline and represents a viable method for producing the target compound. [6]

-

Diazotization:

-

Dissolve 4-chloro-2-methoxyaniline (1 equivalent) in a suitable aqueous acid (e.g., sulfuric acid) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled. [2][4]It is essential to handle this chemical in a well-ventilated area, preferably within a chemical fume hood. [2]Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. [2][7]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from heat, flames, and strong oxidizing agents. [1][2]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. [2]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while leaving the chlorine atom at the 5-position intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in pharmaceutical synthesis. [8][9] a) Suzuki-Miyaura Coupling:

This reaction involves the coupling of the aryl iodide with a boronic acid or ester to form a biaryl linkage. The reaction is typically catalyzed by a palladium(0) species and requires a base. [10][11]

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

b) Sonogashira Coupling:

This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to substituted alkynes. [12]The reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine. [13][14]

Caption: General scheme for the Sonogashira coupling of this compound.

The products of these initial coupling reactions retain the chloro-substituent, which can then be used as a handle for a second, often more forcing, cross-coupling reaction, allowing for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Application as a Pharmaceutical Intermediate

Halogenated compounds are integral to drug discovery, with over 250 FDA-approved drugs containing chlorine. [9]The unique structural and electronic properties imparted by halogens can enhance binding affinity, metabolic stability, and lipophilicity. While specific examples directly citing this compound in the synthesis of a marketed drug are not prevalent in public literature, its structural motif is found in numerous biologically active molecules and is a key intermediate in the synthesis of various therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs). [8]The ability to build complex molecular frameworks through sequential cross-coupling reactions makes it an invaluable tool for medicinal chemists in lead optimization and the development of new chemical entities.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of functional groups—an activating methoxy group and two halogens of differing reactivity—provides a robust and versatile platform for the construction of complex organic molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel pharmaceuticals and advanced materials. As the demand for more sophisticated and precisely tailored molecules continues to grow, the importance of such well-defined building blocks will undoubtedly increase.

References

- Chemsrc. This compound | CAS#:755027-21-5. Accessed January 2, 2026.

- ChemicalBook. This compound | 755027-21-5. Accessed January 2, 2026.

- ECHEMI. 755027-21-5, this compound Formula. Accessed January 2, 2026.

- PubChem. This compound. Accessed January 2, 2026.

- ChemicalBook. 5-CHLORO-2-IODOANILINE synthesis. Accessed January 2, 2026.

- Sigma-Aldrich. This compound | 755027-21-5. Accessed January 2, 2026.

- ChemicalBook. This compound(755027-21-5) 1H NMR. Accessed January 2, 2026.

- ECHEMI. Buy this compound from Conier Chem&Pharma Limited. Accessed January 2, 2026.

- ChemicalBook. This compound | 755027-21-5. Accessed January 2, 2026.

- Capot Chemical.

- Fisher Scientific.

- Wikipedia. Sonogashira coupling. Accessed January 2, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Accessed January 2, 2026.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Published July 1, 2019.

- Organic Syntheses. 4 - Organic Syntheses Procedure. Accessed January 2, 2026.

-

Royal Society of Chemistry. . Accessed January 2, 2026.

- BOC Sciences. CAS 755027-21-5 this compound. Accessed January 2, 2026.

- Organic Chemistry Portal. Sonogashira Coupling. Accessed January 2, 2026.

- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Accessed January 2, 2026.

- Organic Chemistry Portal. Suzuki Coupling. Accessed January 2, 2026.

- SciELO México.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 2, 2026.

- ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... Accessed January 2, 2026.

- YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Published July 12, 2022.

Sources

- 1. This compound CAS#: 755027-21-5 [amp.chemicalbook.com]

- 2. This compound | CAS#:755027-21-5 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C7H6ClIO) [pubchemlite.lcsb.uni.lu]

- 6. 5-CHLORO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-Depth Technical Guide to 5-Chloro-2-iodoanisole: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the strategic design of molecular building blocks is paramount. 5-Chloro-2-iodoanisole (CAS No. 755027-21-5) emerges as a highly valuable, yet specialized, intermediate. Its utility is rooted in the orthogonal reactivity of its two distinct halogen substituents on a sterically defined aromatic core. The presence of a reactive iodine atom, a prime substrate for transition-metal-catalyzed cross-coupling reactions, alongside a more robust chlorine atom, allows for sequential and site-selective functionalization. This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of this compound, covering its fundamental properties, validated synthetic routes, spectroscopic signature, and strategic applications in complex molecule synthesis.

Physicochemical and Computed Properties

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis. This compound is a dense liquid or low-melting solid at room temperature. Key quantitative data are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 755027-21-5 | [1][2] |

| Molecular Formula | C₇H₆ClIO | [3] |

| Molecular Weight | 268.48 g/mol | [1][3] |

| Synonyms | 4-Chloro-1-iodo-2-methoxybenzene | [1] |

| Appearance | Clear Liquid | [2] |

| Melting Point | 20 °C | |

| Boiling Point | 269 °C (at 760 mmHg) | |

| Density | ~1.8 g/cm³ | |

| Flash Point | 117 °C | |

| XLogP3 | 3.2 | [3] |

Synthesis of this compound: An Experimental Perspective

The synthesis of this compound can be approached from multiple strategic starting points. The most direct and common laboratory-scale preparation involves the electrophilic iodination of 3-chloroanisole. This route is favored due to the commercial availability of the precursor and the predictable regiochemical outcome governed by the directing effects of the methoxy and chloro substituents.

Causality in Synthesis: Regioselectivity

The methoxy group (-OCH₃) is a potent ortho-, para-director and an activating group for electrophilic aromatic substitution due to its strong +R (resonance) effect. Conversely, the chlorine atom (-Cl) is also an ortho-, para-director but is deactivating overall due to its strong -I (inductive) effect. When both are present, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile (in this case, an iodonium ion equivalent) to the positions ortho and para to it. The para-position is already occupied by the chlorine atom, leaving the two ortho-positions (C2 and C6) as the primary sites for substitution. Steric hindrance from the methoxy group typically favors substitution at the less hindered C2 position, leading to the desired this compound product.

Caption: Synthetic workflow for the iodination of 3-chloroanisole.

Experimental Protocol: Electrophilic Iodination

This protocol is adapted from established methods for the iodination of activated aromatic systems using a silver salt as a halogen activator. The silver salt coordinates with iodine, polarizing the I-I bond and generating a more potent electrophilic species.

Materials:

-

3-Chloroanisole (1.0 eq)

-

Iodine (I₂) (1.5 eq)

-

Silver Sulfate (Ag₂SO₄) (0.55 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and protected from light (e.g., wrapped in aluminum foil), add 3-chloroanisole (1.0 eq) and anhydrous dichloromethane.

-

Add iodine (1.5 eq) to the solution and stir until it dissolves.

-

In a single portion, add silver sulfate (0.55 eq) to the reaction mixture. A precipitate of silver iodide (AgI) will begin to form.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS (typically complete within 24-60 hours).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Stir until the organic layer becomes colorless.

-

Filter the mixture through a pad of celite to remove the silver iodide precipitate. Wash the celite pad with additional dichloromethane.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. The following data represent the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

-

~3.8-3.9 ppm (s, 3H): This singlet corresponds to the methoxy (-OCH₃) protons.

-

Aromatic Protons (3H): The protons on the benzene ring will appear as a characteristic three-proton system. H-6 (adjacent to iodine) will likely be a doublet. H-4 (adjacent to chlorine) will be a doublet of doublets, and H-3 will be a doublet. The exact chemical shifts and coupling constants will depend on the solvent used. A representative paper on a similar 5-iodo-2-methoxy structure suggests these protons would appear between 6.5 and 7.8 ppm.[4]

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will display seven distinct signals.

-

~56 ppm: The methoxy carbon.

-

~85-90 ppm: The carbon bearing the iodine (C-2), which is significantly shielded by the heavy atom effect.

-

~112-160 ppm: The remaining five aromatic carbons, including the carbon attached to chlorine (C-5) and the carbon attached to the methoxy group (C-1).

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 268. The isotopic pattern will be distinctive due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1), resulting in an M+2 peak with about one-third the intensity of the M⁺ peak.

Applications in Drug Development & Advanced Synthesis

The synthetic value of this compound lies in the differential reactivity of its C-I and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive (weaker and more polarizable) than the C-Cl bond. This allows for selective reaction at the C-2 position while leaving the C-5 position available for subsequent transformations.

This strategy is a powerful tool in drug discovery, enabling the rapid assembly of complex molecular scaffolds. For example, a Suzuki, Sonogashira, or Heck coupling can be performed at the C-I bond, followed by a different coupling reaction (often requiring more forcing conditions) at the C-Cl bond.

Caption: Sequential cross-coupling strategy using this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the selective Suzuki-Miyaura coupling at the C-I position, based on standard conditions for such transformations.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

-

Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq)

-

Solvent system (e.g., Dioxane/Water or DMF)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture with stirring (e.g., to 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2-aryl-5-chloroanisole derivative.

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of vapors and contact with skin and eyes.

-

Health Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3] It is also reported to cause skin and serious eye irritation.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5]

Conclusion

This compound is a strategically important building block for organic synthesis. Its value is derived from the predictable regiochemistry of its synthesis and, more importantly, the differential reactivity of its halogen substituents. This feature enables chemists, particularly in the field of drug discovery, to perform sequential cross-coupling reactions, facilitating the efficient and controlled assembly of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

Chemsrc. (2025). This compound | CAS#:755027-21-5. Retrieved from [Link]

-

Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

Sources

Spectroscopic Data for 5-Chloro-2-iodoanisole: A Technical Guide for Researchers

Introduction

5-Chloro-2-iodoanisole, also known as 4-Chloro-1-iodo-2-methoxybenzene, is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block in the development of pharmaceutical and agrochemical compounds. Its utility in cross-coupling reactions and other transformations necessitates unambiguous structural characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra for this specific molecule, this guide will leverage data from structurally similar compounds and first principles to predict the spectral features. This approach not only offers a robust framework for the characterization of this compound but also serves as a practical example of spectroscopic problem-solving in a research and development setting.

Molecular Structure and Spectroscopic Overview

The structure of this compound is foundational to understanding its spectroscopic signature. The interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents (chloro and iodo) on the benzene ring creates a distinct electronic environment, which in turn governs the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The following sections will detail the predicted spectroscopic data for this molecule, grounded in established principles and comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the methoxy group protons and the three aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are highly informative of their relative positions on the benzene ring. Based on the analysis of a closely related compound, 4-bromo-2-iodo-1-methoxybenzene[1], the following ¹H NMR spectral characteristics are predicted for this compound in a standard deuterated solvent like CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 3.9 | Singlet (s) | N/A | -OCH₃ | The methoxy protons are not coupled to other protons and appear as a characteristic singlet. |

| ~ 6.7 | Doublet (d) | ~ 8.5 | H-3 | This proton is ortho to the electron-donating methoxy group, hence it is the most shielded of the aromatic protons. It is coupled to H-4. |

| ~ 7.3 | Doublet of doublets (dd) | ~ 8.5, ~ 2.5 | H-4 | This proton is coupled to both H-3 and H-6. The larger coupling constant is from the ortho coupling to H-3, and the smaller is from the meta coupling to H-6. |

| ~ 7.8 | Doublet (d) | ~ 2.5 | H-6 | This proton is deshielded due to its position between the two halogen atoms. It shows a small meta coupling to H-4. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 57 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| ~ 88 | C-2 | The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect" of iodine. |

| ~ 113 | C-3 | Ortho to the electron-donating methoxy group, this carbon is shielded. |

| ~ 130 | C-5 | The carbon attached to the chlorine atom will be deshielded relative to an unsubstituted carbon. |

| ~ 133 | C-4 | This carbon is influenced by the para-iodine and ortho-chlorine substituents. |

| ~ 140 | C-6 | This carbon is deshielded due to its proximity to the electronegative iodine and chlorine atoms. |

| ~ 158 | C-1 | The carbon attached to the electron-donating methoxy group is expected to be the most deshielded of the aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the carbon-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | -OCH₃ |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1200 | Asymmetric C-O-C stretch | Aryl ether |

| 1050 - 1000 | Symmetric C-O-C stretch | Aryl ether |

| 850 - 750 | C-Cl stretch | Aryl chloride |

| 600 - 500 | C-I stretch | Aryl iodide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) would likely be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 268, corresponding to the molecular weight of the compound (C₇H₆³⁵ClIO). A characteristic M+2 peak at m/z 270 with an intensity of approximately one-third of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A peak at m/z 253 (and 255) would correspond to the loss of the methyl group from the methoxy moiety.

-

Loss of a CO group: Following the loss of the methyl group, a subsequent loss of carbon monoxide could lead to a fragment at m/z 225 (and 227).

-

Loss of an iodine atom (-I): A significant peak at m/z 141 (and 143) would result from the cleavage of the C-I bond, which is the weakest bond.

-

Loss of a chlorine atom (-Cl): Loss of the chlorine atom would result in a fragment at m/z 233.

-

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

Data Acquisition (¹³C NMR):

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-350 to ensure the detection of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: A conceptual workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive prediction and framework for the analysis of the spectroscopic data of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols offer a standardized approach for acquiring high-quality experimental data. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who may work with this or structurally related compounds, enabling them to confidently characterize their materials and advance their research objectives.

References

-

Capot Chemical Co., Ltd. this compound. [Link]

-

NIST. Benzene, 4-chloro-2-iodo-1-methyl-. In NIST Chemistry WebBook. [Link]

-

Alachem Co., Ltd. this compound. [Link]

-

PubChem. 4-Chloro-2-iodoanisole. [Link]

-

Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - Supporting Information. Royal Society of Chemistry. [Link]

-

NIST. Benzene, 1-chloro-4-iodo-. In NIST Chemistry WebBook. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Purification of 5-Chloro-2-iodoanisole

This guide provides an in-depth exploration of the synthesis and purification of 5-Chloro-2-iodoanisole, a key intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies detailed herein are grounded in established chemical principles and have been designed to ensure both high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just procedural steps but also the underlying scientific rationale.

Strategic Approaches to Synthesis

The molecular architecture of this compound, featuring a chlorinated and iodinated anisole ring, lends itself to two primary synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: The Sandmeyer-type Reaction via Diazotization

This classical and reliable approach involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction with an iodide salt. This method is particularly advantageous for its high regioselectivity. The synthesis begins with the diazotization of 4-chloro-2-methoxyaniline.

The reaction proceeds through two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[1][2]

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The iodide ion displaces the diazonium group, which is an excellent leaving group due to the formation of highly stable nitrogen gas.

The overall transformation is a robust method for the introduction of iodine onto an aromatic ring.[2][3]

Caption: Reaction pathway for the synthesis of this compound via diazotization.

Method 2: Electrophilic Iodination of 4-Chloroanisole

An alternative strategy is the direct electrophilic iodination of 4-chloroanisole.[4] The success of this method hinges on controlling the regioselectivity of the iodination reaction. The methoxy group is an activating, ortho-, para- directing group, while the chlorine atom is a deactivating, ortho-, para- directing group. The powerful activating effect of the methoxy group will primarily direct the incoming electrophile (iodine) to the positions ortho to it.

Detailed Experimental Protocol: The Diazotization Route

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from 4-chloro-2-methoxyaniline.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 4-chloro-2-methoxyaniline | Starting material |

| Sodium nitrite (NaNO₂) | Diazotizing agent |

| Hydrochloric acid (HCl) | Acid catalyst |

| Potassium iodide (KI) | Iodine source |

| Sodium thiosulfate (Na₂S₂O₃) | Quenching excess iodine |

| Diethyl ether | Extraction solvent |

| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer | Agitation |

| Ice bath | Temperature control |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

Step-by-Step Synthesis

-

Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methoxyaniline in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine salt solution. Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[1] The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of the crude product will form, and nitrogen gas will evolve.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete reaction. Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color dissipates.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation of Crude Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Column chromatography is the preferred method for achieving high purity.[5][6]

Principles of Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5] Less polar compounds travel down the column faster, while more polar compounds are retained on the silica gel for longer.

Column Chromatography Protocol

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

-

Fraction Collection: Collect the eluent in a series of fractions and monitor the separation using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Caption: Workflow for the purification of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that separates the components of a mixture and provides information about their molecular weight and fragmentation pattern, confirming the identity and assessing the purity of the product.[9][10][11][12]

Safety Considerations

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Diazonium Salts: Solid diazonium salts can be explosive and should be handled with extreme caution. It is recommended to keep them in solution at all times.[1]

-

Iodine: Iodine is corrosive and can cause severe burns.[13][14] It is also harmful if inhaled or in contact with skin.[14] Always handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14][15][16]

-

Solvents: Organic solvents such as diethyl ether are flammable and should be handled away from ignition sources.

Quantitative Data Summary

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-chloro-2-methoxyaniline | 157.60 | 1.0 |

| Sodium nitrite | 69.00 | 1.1 |

| Potassium iodide | 166.00 | 1.2 |

| This compound | 268.48 | (Theoretical Yield) |

References

-

Wychem. (2022). 4-Chloroanisole. Retrieved from [Link]

-

ResearchGate. (2021). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). The Technology for Removing Musty Odor Substance (Haloanisoles) from Cork. Retrieved from [Link]

-

Wychem. (2022). 4-Chloro-3-iodoanisole. Retrieved from [Link]

-

MDPI. (2023). Uncorking Haloanisoles in Wine. Retrieved from [Link]

-

Springer. (2022). Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). SDS- Iodine Solution. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR and GCMS analysis. Retrieved from [Link]

-

Iowa State University Extension and Outreach. (2020). Use of alimentary film for selective sorption of haloanisoles from contaminated red wine. Retrieved from [Link]

-

ACS Publications. (n.d.). Identification of 2,4,6-trichloroanisole as a potent compound causing cork taint in wine. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.

-

SIELC Technologies. (n.d.). Separation of 5-Chloro-2-nitroanisole on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroanisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Photolysis of 4-chloroanisole in the presence of oxygen: Formation of the 4-methoxyphenylperoxyl radical. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

ResearchGate. (n.d.). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

-

YouTube. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]

- Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

-

ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Retrieved from [Link]

-

Magritek. (n.d.). Is Low-field NMR a Complementary Tool to GC-MS in Quality Control of Essential Oils? A Case Study. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents of The TLC Fraction of Ethyl Acetate Leaf Extract of Medicinal. Retrieved from [Link]

-

MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diazotisation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloroanisole | Call Wychem 01440 820338 [wychem.com]

- 5. magritek.com [magritek.com]

- 6. orgsyn.org [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. This compound(755027-21-5) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. extension.iastate.edu [extension.iastate.edu]

- 11. 64. Is Low-field NMR a Complementary Tool to GC-MS in Quality Control of Essential Oils? A Case Study: Patchouli Essential Oil - Magritek [magritek.com]

- 12. ijpbs.com [ijpbs.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. edvotek.com [edvotek.com]

- 16. carlroth.com [carlroth.com]

A Technical Guide to the Orthogonal Reactivity of the Carbon-Iodine Bond in 5-Chloro-2-iodoanisole

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Chloro-2-iodoanisole is a versatile substituted dihaloaromatic compound that serves as a valuable building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its utility stems from the significant reactivity differential between its carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds. This guide provides an in-depth analysis of the chemoselective reactions targeting the C-I bond. We will explore the mechanistic basis for this selectivity and provide field-tested protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) and metal-halogen exchange. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this intermediate for the strategic construction of complex molecular architectures.

Introduction: Structure and Strategic Significance

This compound, with its distinct electronic and steric features, presents a clear case of orthogonal reactivity. The molecule contains two different halogen atoms—iodine and chlorine—attached to an anisole core. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chloro bond, making it the primary site for oxidative addition by low-valent transition metals, such as Palladium(0).[1] This predictable selectivity allows for sequential, site-specific functionalization, transforming a simple starting material into a scaffold for diverse molecular designs.

The methoxy group (–OCH₃) at the 2-position and the chloro group (–Cl) at the 5-position exert electronic and steric influences on the reactivity of the C-I bond. The electron-donating nature of the methoxy group can modulate the electron density of the aromatic ring, while the steric bulk of both ortho-substituents (methoxy and iodo) influences the approach of catalysts and reagents. Understanding these factors is crucial for optimizing reaction conditions.

Palladium-Catalyzed Cross-Coupling: A Platform for C-C Bond Formation

The selective activation of the C-I bond is most prominently exploited in palladium-catalyzed cross-coupling reactions. The first and rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] Due to the lower bond dissociation energy, this step occurs preferentially at the C-I bond, leaving the more robust C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis due to its operational simplicity and high functional group tolerance. When applied to this compound, it enables the selective formation of 2-aryl-5-chloroanisole derivatives.

Causality Behind Protocol Choices: The choice of catalyst, base, and solvent system is critical for achieving high yield and selectivity. A catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is highly effective as it readily provides the active Pd(0) species. A moderately strong inorganic base such as sodium carbonate (Na₂CO₃) is used to activate the boronic acid for transmetalation without promoting side reactions.[3] A mixed-solvent system including an organic solvent and water is often employed to facilitate the dissolution of both the organic substrate and the inorganic base.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=solid, color="#4285F4"]; pd_complex [label="Ar-Pd(II)L₂(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=solid, color="#EA4335"]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=plaintext]; pd_aryl_complex [label="Ar-Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=solid, color="#34A853"]; product [label="Ar-Ar' (Product)", shape=plaintext]; substrate [label="this compound\n(Ar-I)", shape=plaintext];

// Edges pd0 -> oxidative_addition [label=" "]; substrate -> oxidative_addition [color="#4285F4"]; oxidative_addition -> pd_complex [color="#4285F4"]; pd_complex -> transmetalation [color="#EA4335"]; boronic_acid -> transmetalation [color="#EA4335"]; transmetalation -> pd_aryl_complex [color="#EA4335"]; pd_aryl_complex -> reductive_elimination [color="#34A853"]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration", color="#34A853"];

// Invisible nodes for layout {rank=same; substrate; boronic_acid; product;} }

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

Field-Tested Protocol for Sonogashira Coupling This protocol is based on standard procedures for the Sonogashira coupling of aryl iodides. [4][5]

-

Reagent Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 270.5 mg), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg), and copper(I) iodide [CuI] (0.04 mmol, 7.6 mg).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (Et₃N, 2.0 mmol, 0.28 mL).

-

Stirring: Stir the resulting suspension at room temperature for 10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 50–70 °C) and monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers.

-

Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Heck-Mizoroki Coupling

The Heck reaction forms a C-C bond between the aryl halide and an alkene, providing a direct route to substituted styrenes and cinnamates. [6]The reaction demonstrates excellent regioselectivity, typically yielding the trans-substituted alkene. [7] Causality Behind Protocol Choices: The catalyst is often a simple palladium salt like Pd(OAc)₂, which forms the active Pd(0) species in situ. A phosphine ligand is typically used to stabilize the catalyst. [6]An inorganic base like potassium carbonate is sufficient to neutralize the H-X generated during the catalytic cycle. High-boiling polar aprotic solvents like DMF or NMP are preferred to ensure solubility and allow for the higher temperatures often required for Heck reactions. [8] Field-Tested Protocol for Heck Coupling This is a general protocol for Heck reactions involving aryl iodides. [8][9]

-

Reagent Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 270.5 mg), the alkene (e.g., methyl acrylate, 1.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg).

-

Base and Solvent: Add potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg) and N,N-dimethylformamide (DMF, 5 mL).

-

Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Metal-Halogen Exchange: Accessing Organometallic Intermediates

Metal-halogen exchange offers an alternative pathway to functionalize the C-I bond by converting it into a highly nucleophilic organometallic species, such as an organolithium or Grignard reagent. The kinetic order of exchange (I > Br > Cl) ensures that this transformation occurs exclusively at the C-I position under controlled conditions. [10][11] Causality Behind Protocol Choices:

-

Lithiation: n-Butyllithium (n-BuLi) is a common reagent for this purpose. The reaction is extremely fast and must be conducted at very low temperatures (typically -78 °C or -100 °C) in an ethereal solvent like THF to prevent side reactions, such as attack on the solvent or benzyne formation. [12][13]* Grignard Formation: Isopropylmagnesium chloride (i-PrMgCl), often used as a LiCl complex ("Turbo Grignard"), is an excellent reagent for I/Mg exchange. [14]This method is often more tolerant of functional groups than lithiation and can be performed at slightly higher temperatures (e.g., 0 °C to room temperature). [15][16] Diagram of Selective Metalation Pathways:

Sources

- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Palladium Catalysts for Cross-Coupling Reaction | MDPI [mdpi.com]

- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 14. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 15. 格氏试剂格氏试剂_有机卤化镁_化学合成-默克生命科学 [sigmaaldrich.cn]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

A Senior Application Scientist's Guide to 5-Chloro-2-iodoanisole in Modern Organic Synthesis

Abstract

5-Chloro-2-iodoanisole has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and two distinct halogen atoms, offers a powerful platform for selective, stepwise functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a range of chemoselective transformations, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth exploration of the key applications of this compound, focusing on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and the strategic construction of polysubstituted aromatic systems. Each section is supported by detailed mechanistic insights, field-proven experimental protocols, and a discussion of the underlying principles that govern reaction outcomes.

Introduction: The Strategic Advantage of Orthogonal Halogenation

This compound (Figure 1) is a dihalogenated aromatic compound that offers synthetic chemists a strategic advantage in multistep syntheses. The presence of both iodine and chlorine atoms on the anisole core allows for orthogonal reactivity. The carbon-iodine bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine bond. This reactivity differential is the cornerstone of its utility, enabling selective functionalization at the 2-position while leaving the 5-position available for subsequent transformations.

This guide will delve into the primary applications of this reagent, providing both the theoretical framework and practical methodologies for its effective use in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 755027-21-5 | [1] |

| Molecular Formula | C₇H₆ClIO | [2] |

| Molecular Weight | 268.48 g/mol | [2] |

| Appearance | Liquid, Clear | Sigma-Aldrich |

| Boiling Point | 269.1 ± 25.0 °C at 760 mmHg | ChemSrc |

| Density | 1.8 ± 0.1 g/cm³ | ChemSrc |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The workhorse applications of this compound lie in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective transformations under conditions that typically leave the C-Cl bond intact.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[3] this compound readily participates in Suzuki-Miyaura coupling at the iodine-bearing position.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligands is crucial; bulky, electron-rich ligands like SPhos or XPhos can enhance catalytic activity, particularly for less reactive aryl chlorides, though for the more reactive aryl iodides, simpler phosphines are often sufficient.

-

Base: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxy-1,1'-biphenyl

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Add a degassed mixture of toluene (5 mL/mmol) and water (1 mL/mmol).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes, which are valuable intermediates in the synthesis of natural products and functional materials.[4]

Causality of Experimental Choices:

-

Catalysts: This reaction classically employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide, which is more reactive in the transmetalation step.[4]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

-

Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used, often in conjunction with the amine base.

Reaction Scheme: Sonogashira Coupling

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxy-1-(phenylethynyl)benzene

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

-

Add anhydrous, degassed triethylamine (10 mL/mmol).

-

Add phenylacetylene (1.1 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[5][6] This reaction has revolutionized the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals.

Causality of Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, DavePhos, or Josiphos-type ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[5]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Synthesis of N-(4-chloro-2-methoxyphenyl)aniline

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Add this compound (1.0 equiv) and aniline (1.2 equiv).

-

Add anhydrous toluene (5 mL/mmol).

-

Seal the tube and heat the mixture at 100 °C for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Metal-Halogen Exchange: Generating Potent Nucleophiles

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, a powerful transformation that converts the aryl iodide into a highly reactive organometallic nucleophile.[8] This opens up a different avenue for C-C bond formation by reaction with various electrophiles.

Lithium-Halogen Exchange

Treatment of this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid and selective exchange of iodine for lithium.[9] The resulting aryllithium species is a potent nucleophile and a strong base.

Causality of Experimental Choices:

-

Organolithium Reagent: n-Butyllithium is commonly used. The exchange is typically very fast, even at low temperatures (-78 °C), which helps to suppress side reactions.[9]

-

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential to solvate the organolithium species and maintain its reactivity.

-

Temperature: Low temperatures (-78 °C) are crucial to prevent decomposition of the aryllithium intermediate and to control its reactivity towards added electrophiles.

Experimental Protocol: In Situ Generation and Trapping with an Electrophile (e.g., Benzaldehyde)

-

Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete exchange.

-

Add a solution of benzaldehyde (1.2 equiv) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Concentrate and purify by flash column chromatography to obtain the corresponding secondary alcohol.

Grignard Reagent Formation

While direct formation of a Grignard reagent from an aryl iodide and magnesium metal is a classic transformation, the iodine-magnesium exchange reaction offers a milder alternative for generating the Grignard reagent from this compound. This involves reacting the aryl iodide with a pre-formed Grignard reagent like isopropylmagnesium chloride.

Causality of Experimental Choices:

-

Exchange Reagent: Isopropylmagnesium chloride or other commercially available Grignard reagents can be used to effect the I/Mg exchange.

-

Solvent and Temperature: Anhydrous THF is the solvent of choice. The exchange is typically performed at low temperatures (e.g., -20 °C to 0 °C).

Synthesis of Heterocyclic Compounds

The functional group handles installed on the anisole ring via the aforementioned methods can be further elaborated to construct various heterocyclic systems, which are of immense interest in medicinal chemistry. For instance, a Sonogashira coupling product can undergo an intramolecular cyclization to form substituted indoles or other related heterocycles. While specific examples starting directly from this compound are not abundant in general literature, the principles are well-established with analogous substrates like 2-iodoaniline. The strategic placement of reactive groups allows for designed cyclization cascades.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its key strength lies in the differential reactivity of its two halogen substituents, which allows for selective, stepwise functionalization. This guide has detailed its application in several of the most important transformations in modern synthetic chemistry, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. The ability to selectively introduce aryl, alkynyl, amino, and other functional groups makes this compound an invaluable precursor for the synthesis of complex, polysubstituted aromatic compounds. As the demand for novel molecules in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing these fields.

References

-

Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

-

One-Step Preparation of Some 3-Substituted Anisoles. (2025). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira coupling. (2023). Wikipedia. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

-

The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

lithium halogen exchange #1 revised. (n.d.). University of Wisconsin-Madison. [Link]

-

Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2021). ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

New Insights into the Classic Chiral Grignard Reagent (1R,2S,5R)-Menthylmagnesium Chloride. (2025). ResearchGate. [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO México. [Link]

-

Sonogashira cross-coupling reaction. (2020). YouTube. [Link]

-

Metal–halogen exchange. (2023). Wikipedia. [Link]

-

Sonogashira coupling. (2019). YouTube. [Link]

-

Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2021). ResearchGate. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). National Institutes of Health. [Link]

- A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (2019).

-

Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). Peking University. [Link]

-

The mechanism of the lithium-halogen interchange reaction: a review of the literature. (1988). Semantic Scholar. [Link]

-

Moroccan Journal of Chemistry Synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione. (2017). ResearchGate. [Link]

-

Suzuki-Miyaura C-C coupling reaction catalysed by homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex derived from 3,5-di(1-imidazolyl)pyridine. (2013). Royal Society of Chemistry. [Link]

-

Synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione. (2017). Moroccan Journal of Chemistry. [Link]

- Novel halopyridines and methods of making. (1991).

- Synthesis method of 4-iodoanisole. (2021).

-

Lithium-Halogen Exchange Mechanism. (n.d.). Scribd. [Link]

-

Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2011). Journal of the American Chemical Society. [Link]

-

The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group, Princeton University. [Link]

-

Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. (2014). CONICET. [Link]

- Preparation method of 2-chloro-5-iodobenzoic acid. (2014).

-

A kind of synthetic method of 2-chloro-5-iodobenzoic acid. (n.d.). Patsnap. [Link]

-

Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (2002). PubMed. [Link]

-

New ω‐substituted anisoles. VI. A new route to 2,4‐d compounds. (2025). ResearchGate. [Link]

Sources

- 1. This compound | 755027-21-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-2-iodoanisole

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 5-Chloro-2-iodoanisole (CAS No. 755027-21-5), a halogenated aromatic compound increasingly utilized as a key building block in pharmaceutical and agrochemical research. As drug development professionals and researchers, our work necessitates a profound understanding of not just the synthetic utility of such reagents, but also a rigorous adherence to safety protocols to mitigate potential risks. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in practical laboratory experience and a commitment to a culture of safety.

Compound Profile and Hazard Identification